Diphenyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43786. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

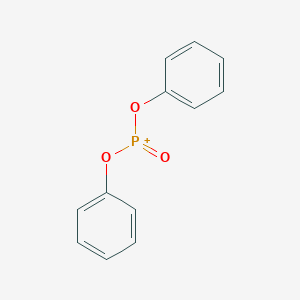

2D Structure

3D Structure

Properties

IUPAC Name |

oxo(diphenoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXVUROVRIFQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041889 | |

| Record name | Diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphonic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4712-55-4 | |

| Record name | Diphenyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5144JS6XUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyl Phosphite: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl phosphite, also known as diphenyl phosphonate, is a versatile organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)H.[1] It exists as a colorless, viscous liquid and sees significant application in organic synthesis, polymer chemistry, and the development of novel bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, key reactivity, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

This compound possesses a tetrahedral geometry around the central phosphorus atom.[1] It is a diorganophosphite that exists in tautomeric equilibrium with the phosphonate form, with the equilibrium heavily favoring the phosphonate structure with a P=O double bond and a P-H bond.

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 4712-55-4 | [3] |

| Molecular Formula | C₁₂H₁₁O₃P | [3] |

| Molecular Weight | 234.19 g/mol | [3] |

| IUPAC Name | Diphenyl phosphonate | [1] |

| Synonyms | Diphenyl hydrogen phosphite, Phosphonic acid diphenyl ester | [1][3] |

| SMILES | C1=CC=C(C=C1)OP(=O)OC2=CC=CC=C2 | [4] |

| InChI Key | OGBPILLJZSJJRC-UHFFFAOYSA-N | [4] |

| Physical Property | Value | Reference |

| Appearance | Colorless viscous liquid | [1] |

| Melting Point | 12 °C | [3] |

| Boiling Point | 218-219 °C at 26 mmHg | [5] |

| Density | 1.223 g/cm³ at 25 °C | [3] |

| Flash Point | 176 °C (closed cup) | [3] |

| Refractive Index (n20/D) | 1.558 | [5] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.21 (s, 0.5H), 7.37-7.33 (m, 4H), 7.25-7.19 (m, 6H), 6.39 (s, 0.5H) | [6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 149.4 (d, JC-P = 8.1 Hz), 130.1, 125.9, 120.6 (d, JC-P = 4.8 Hz) | [6] |

| ³¹P NMR (162 MHz, CDCl₃) | δ (ppm): 0.82 | [6] |

| IR Spectroscopy | Key peaks indicative of P=O, P-O-C, and aromatic C-H bonds are expected. | [7][8] |

| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 234, with fragmentation patterns corresponding to the loss of phenoxy and phenyl groups. | [9] |

Chemical Reactivity and Applications

This compound is a key reagent in several important organic transformations. Its reactivity is centered around the nucleophilic phosphorus atom and the acidic P-H proton.

Kabachnik-Fields Reaction

One of the most notable applications of this compound is in the Kabachnik-Fields reaction, a three-component condensation to synthesize α-aminophosphonates.[1][10] These products are of significant interest in medicinal chemistry as they are phosphorus analogs of α-amino acids.[10]

The reaction involves an amine, a carbonyl compound (aldehyde or ketone), and this compound.[10] The mechanism can proceed through two primary pathways: either via the formation of an imine followed by hydrophosphonylation, or through the formation of an α-hydroxyphosphonate which is subsequently displaced by the amine.[11][12]

Caption: Reaction pathways of the Kabachnik-Fields reaction.

Other Applications

-

Antioxidant and Stabilizer: this compound is utilized as a stabilizer in polymers to improve their thermal and oxidative stability by scavenging free radicals.[2]

-

Synthesis of Bioactive Molecules: It serves as a reactant in the synthesis of α-hydroxyphosphonates, which have shown antioxidant and antimicrobial activity.[5]

-

Peptide Synthesis: It has been employed as a coupling reagent in the synthesis of sterically hindered peptides.

Experimental Protocols

Synthesis of this compound from Triphenyl Phosphite and Phosphorous Acid

This method provides a direct route to this compound without the formation of byproducts.

Materials:

-

Triphenyl phosphite (124 g)

-

Phosphorous acid (16.4 g)

-

Reaction flask equipped with a stirrer, thermometer, and heating mantle.

Procedure:

-

Combine triphenyl phosphite and phosphorous acid in the reaction flask. The phosphorous acid will initially form an insoluble layer.[13]

-

Gradually warm the mixture with stirring. At approximately 55 °C, the phosphorous acid should dissolve.[13]

-

Continue heating the solution to 160 °C over a period of about one hour.[13]

-

Cool the resulting product to room temperature.

-

Purification (Optional): The product can be purified by distillation. To remove residual phenol, heat the product to 150 °C under vacuum.[5] It is recommended to distill in small batches as decomposition can occur.[5]

Characterization by NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized this compound.

Materials and Equipment:

-

Synthesized this compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve a small amount of the this compound sample in CDCl₃ in an NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra according to the instrument's standard operating procedures.

-

For ³¹P NMR, use an external standard of 85% H₃PO₄ as a reference (0 ppm).[6]

-

Process the spectra and compare the chemical shifts and coupling constants with the literature values provided in Section 3 of this guide.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[3] Recommended storage temperature is 2-8 °C.[3]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

Conclusion

This compound is a valuable and reactive organophosphorus compound with a well-defined structure and a range of applications in synthetic chemistry. Its utility in the Kabachnik-Fields reaction for the creation of amino acid analogues highlights its importance in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.

References

- 1. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 2. CN108358964B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound (contains about 5% Phenol) | 4712-55-4 | FD60343 [biosynth.com]

- 4. This compound | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4712-55-4 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. This compound(4712-55-4) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Phosphonic acid, diphenyl ester [webbook.nist.gov]

- 10. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. US2984680A - Method for preparing diphenyl phosphites - Google Patents [patents.google.com]

Diphenyl Phosphite (CAS No. 4712-55-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diphenyl phosphite (CAS No. 4712-55-4), a versatile organophosphorus compound. It covers its chemical and physical properties, synthesis methodologies, key reactions, and significant applications, with a focus on providing practical information for laboratory and research settings.

Chemical Identification and Properties

This compound, also known as diphenyl phosphonate, is a diorganophosphite with the chemical formula (C₆H₅O)₂P(O)H.[1] It is a colorless to pale yellow, viscous liquid under standard conditions.[2] The molecule adopts a tetrahedral geometry.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 4712-55-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁O₃P | [1][4][5] |

| Molecular Weight | 234.19 g/mol | [1][4][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Melting Point | 12 °C | [1][4] |

| Boiling Point | 218-219 °C at 26 mmHg | [3] |

| Density | 1.223 g/cm³ at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.558 | [7] |

| Flash Point | 176 °C (closed cup) | [4][7] |

| Vapor Pressure | 5 mmHg at 140 °C | [7] |

| Solubility | Soluble in organic solvents | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the phenyl protons and the P-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons. |

| ³¹P NMR | A characteristic signal for the phosphite phosphorus atom. |

| Infrared (IR) | Strong absorptions corresponding to P=O, P-O-C, and C-H (aromatic) bonds. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale preparations are detailed below.

Synthesis from Phosphorus Trichloride and Phenol

A widely used method involves the reaction of phosphorus trichloride with phenol.[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Phenol (C₆H₅OH)

-

Anhydrous toluene

-

Nitrogen gas supply

Procedure:

-

A solution of phenol (3 equivalents) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet.

-

The flask is flushed with nitrogen to ensure an inert atmosphere.

-

Phosphorus trichloride (1 equivalent) is added dropwise to the stirred phenol solution at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete evolution of hydrogen chloride gas.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

Caption: Synthesis of this compound from PCl₃ and Phenol.

Synthesis from Triphenyl Phosphite and Phosphorous Acid

An alternative high-yield synthesis involves the reaction of triphenyl phosphite with phosphorous acid.[8]

Materials:

-

Triphenyl phosphite ((C₆H₅O)₃P)

-

Phosphorous acid (H₃PO₃)

Procedure:

-

In a reaction flask equipped with a stirrer, thermometer, and heating mantle, combine triphenyl phosphite (2 moles) and phosphorous acid (1 mole).[8]

-

The mixture is gradually warmed with stirring. The phosphorous acid, which is initially an insoluble layer, will dissolve as the temperature rises.[8]

-

Continue heating the mixture to approximately 160 °C.[8]

-

Hold the reaction at this temperature for about one hour.

-

The reaction is quantitative, yielding this compound.[8] No byproducts are formed, simplifying purification.[8]

-

The product can be further purified by molecular distillation if necessary.[8]

Key Reactions of this compound

This compound is a key reactant in several important organic transformations, most notably the Kabachnik-Fields reaction.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation reaction between an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like this compound to produce α-aminophosphonates.[1] These products are of significant interest in medicinal chemistry as they are analogues of α-amino acids.

Materials:

-

Aldehyde or ketone

-

Amine

-

This compound

-

Solvent (e.g., toluene, ethanol, or solvent-free)

-

Catalyst (optional, e.g., a Lewis acid)

Procedure:

-

In a reaction vessel, combine the amine (1 equivalent), the carbonyl compound (1 equivalent), and this compound (1 equivalent).

-

The mixture is stirred at a suitable temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.

-

The reaction can be performed neat or in a solvent.

-

A catalyst may be added to increase the reaction rate and yield.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the reaction mixture is worked up. This typically involves dilution with an organic solvent, washing with aqueous solutions to remove any catalyst and unreacted starting materials, and drying of the organic phase.

-

The crude α-aminophosphonate is then purified, commonly by column chromatography or recrystallization.

Caption: The Kabachnik-Fields Reaction Pathway.

Applications of this compound

This compound's reactivity and properties make it a valuable compound in various industrial and research applications.

-

Polymer Additive: It serves as a stabilizer, antioxidant, and flame retardant in a variety of polymers.[2][9] As an antioxidant, it functions by scavenging free radicals, thereby preventing the degradation of the polymer matrix.[9] Its phosphorus content contributes to its flame retardant properties by promoting the formation of a protective char layer during combustion.[9]

-

Organic Synthesis: It is a versatile reagent for the synthesis of a wide range of organophosphorus compounds, including α-aminophosphonates, α-hydroxyphosphonates, and other phosphonate esters.[2]

-

Ligand in Coordination Chemistry: this compound can act as a ligand in the formation of transition metal complexes.[2]

-

Pharmaceutical and Agrochemical Intermediate: The phosphonate derivatives synthesized from this compound have potential applications in drug discovery and the development of new agrochemicals.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin and eye burns. It is also harmful if swallowed or inhaled, causing burns to the digestive and respiratory tracts. The substance is moisture-sensitive.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. This compound(4712-55-4) 1H NMR spectrum [chemicalbook.com]

- 2. CN108358964B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. US2984680A - Method for preparing diphenyl phosphites - Google Patents [patents.google.com]

- 4. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06619F [pubs.rsc.org]

- 8. Kabachnik-Fields Reaction [organic-chemistry.org]

- 9. This compound (contains about 5% Phenol) | 4712-55-4 | FD60343 [biosynth.com]

Synthesis of Diphenyl Phosphite from Phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of diphenyl phosphite from phenol, a key intermediate in various chemical processes. This compound and its derivatives are widely utilized as stabilizers in polymers, as flame retardants, and as ligands in coordination chemistry.[1][2] This document outlines the core synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to aid researchers in the successful preparation of this compound.

Reaction Mechanisms

The predominant method for synthesizing this compound involves the reaction of phenol with phosphorus trichloride (PCl₃). The reaction proceeds through a stepwise nucleophilic substitution where the oxygen atom of phenol attacks the electrophilic phosphorus atom of PCl₃. This process successively replaces the chlorine atoms on PCl₃ with phenoxy groups. The reaction releases hydrogen chloride (HCl) as a byproduct at each step.[3][4]

To drive the reaction to completion and neutralize the corrosive HCl byproduct, an acid scavenger, typically a tertiary amine like triethylamine (Et₃N) or pyridine, is often employed.[3][5] The base facilitates the deprotonation of phenol, increasing its nucleophilicity, and sequesters the HCl formed.

A plausible reaction mechanism is depicted below:

Caption: Reaction mechanism for the synthesis of this compound.

An alternative route involves the reaction of triphenyl phosphite with phosphorous acid (H₃PO₃).[6] This method avoids the use of the highly reactive and corrosive phosphorus trichloride but requires the pre-synthesis of triphenyl phosphite.

Experimental Protocols

Detailed below are protocols derived from established synthetic methods.

This is a common and efficient method for producing phosphite esters.[3][5]

Caption: Experimental workflow for the base-catalyzed synthesis.

Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. The entire system is flame-dried and maintained under a positive pressure of nitrogen.

-

Charging Reactants: The flask is charged with phenol and a suitable anhydrous solvent (e.g., toluene or dichloromethane).[3] Triethylamine (1.0-1.1 equivalents per mole of HCl to be formed) is then added.

-

Reaction: The mixture is cooled in an ice bath. Phosphorus trichloride (0.5 equivalents relative to phenol) is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation.[7]

A patented method describes the synthesis using controlled amounts of water as a reactant.[8]

Protocol:

-

Apparatus Setup: A reaction vessel is purged thoroughly with nitrogen gas to ensure an inert atmosphere.[8]

-

Charging Reactants: Phenol and water are added to the reaction vessel. The mixture is heated to between 35-80 °C and stirred until homogeneous.[8]

-

Reaction: Phosphorus trichloride is added dropwise to the stirred mixture over a period of 3-12 hours.[8]

-

Heating and Stirring: Following the addition, the reaction mixture is heated to 100-140 °C and stirred for 0.5-8 hours.[8]

-

Purification: The byproduct, hydrogen chloride, is removed by reducing the pressure and introducing nitrogen. This process yields this compound without the need for distillation to remove unreacted phenol.[8]

This method provides a straightforward synthesis without the formation of corrosive byproducts.[6]

Protocol:

-

Apparatus Setup: A reaction flask is equipped with a stirrer, thermometer, and heating mantle.

-

Charging Reactants: Triphenyl phosphite (2 moles) and phosphorous acid (1 mole) are placed in the reaction flask.[6]

-

Reaction: The mixture is gradually heated with stirring. The phosphorous acid, initially insoluble, dissolves as the temperature rises. The reaction temperature is increased to and maintained at a point high enough to ensure the reactants are in solution but low enough to prevent decomposition (e.g., up to 160 °C).[6]

-

Completion: The reaction proceeds to completion, yielding this compound. As no byproducts are formed, the purity depends on the stoichiometry of the reactants. The product can be used directly or further purified by molecular distillation if necessary.[6]

Quantitative Data

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The table below summarizes key quantitative data from various synthetic approaches.

| Method | Reactants | Molar Ratio (PCl₃:Phenol:Base/H₂O) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Base-Catalyzed | PCl₃, Phenol, Triethylamine | 1 : 3 : 3 | Toluene | 70 | ~0.3 (flow) | 82 | [3] |

| Base-Catalyzed | PCl₃, Phenols, Various Bases | Not specified | Various | Not specified | Not specified | Good to excellent | [3][5] |

| Water-Mediated | PCl₃, Phenol, H₂O | 1 : 2.3 : 0.7 | None | 135 ± 5 | 0.5 | ~100 | [8] |

| Phosphorous Acid Route | Triphenyl phosphite, Phosphorous acid | 2 : 1 | None | 55 to 160 | ~1 | Quantitative | [6] |

Product Characterization

The final product, this compound, is a colorless viscous liquid.[9] Its identity and purity can be confirmed using various analytical techniques.

-

Physical Properties:

-

Spectroscopy:

-

³¹P NMR: The ³¹P NMR spectrum is a key tool for characterizing organophosphorus compounds, and for this compound, it will show a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for P-O-Ar, P=O, and P-H bonds.

-

Safety Considerations

-

Phosphorus Trichloride (PCl₃): PCl₃ is a highly toxic and corrosive chemical. It reacts violently with water to produce phosphorous acid and hydrochloric acid.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Phenol: Phenol is toxic and corrosive and can cause severe skin burns. It can be absorbed through the skin. Handle with appropriate protective gear.

-

Hydrogen Chloride (HCl): The reaction generates HCl gas, which is a corrosive respiratory irritant. When using methods that produce HCl, ensure the reaction is conducted in a fume hood and consider using a trap to neutralize the effluent gas.

This guide provides a comprehensive overview of the synthesis of this compound from phenol. Researchers should consult the primary literature and safety data sheets for all reagents before undertaking any experimental work.

References

- 1. Page loading... [guidechem.com]

- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. organic chemistry - Reaction of phenol with phosphorus tribromide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. US2984680A - Method for preparing diphenyl phosphites - Google Patents [patents.google.com]

- 7. This compound | 4712-55-4 [chemicalbook.com]

- 8. CN108358964B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 10. This compound 4712-55-4 [sigmaaldrich.com]

- 11. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Tautomerism and Equilibrium of Diphenyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl phosphite, a key reagent in organophosphorus chemistry, exists in a dynamic tautomeric equilibrium between a pentavalent P(V) form and a trivalent P(III) form. The predominant and more stable species is the tetracoordinated diphenyl phosphonate, (C₆H₅O)₂P(O)H, characterized by a phosphoryl (P=O) bond and a hydrogen atom directly attached to the phosphorus. The minor, yet highly reactive, tautomer is the tricoordinated this compound, (C₆H₅O)₂POH, which possesses a lone pair of electrons on the phosphorus atom and a hydroxyl group. Understanding the factors governing this equilibrium is paramount for controlling the reactivity of this compound in various synthetic applications, including the formation of α-aminophosphonates crucial in medicinal chemistry. This guide provides a comprehensive overview of the tautomeric equilibrium, available quantitative data, detailed experimental protocols for its study, and a mechanistic exploration of its reactivity.

The Tautomeric Equilibrium

The prototropic tautomerism of this compound involves the migration of a proton between the oxygen and phosphorus atoms. The equilibrium overwhelmingly favors the P(V) phosphonate form due to the high thermodynamic stability of the P=O bond.

-

P(V) Tautomer (Major): Diphenyl phosphonate, (C₆H₅O)₂P(O)H. This form is thermodynamically stable but generally less reactive as a nucleophile.

-

P(III) Tautomer (Minor): this compound (more accurately, diphenyl phosphinous acid), (C₆H₅O)₂POH. This form is significantly less stable but possesses a nucleophilic lone pair on the phosphorus, making it the key reactive species in many important transformations.[1][2]

The equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the phenyl rings. Electron-withdrawing groups tend to stabilize the P(III) form, although the equilibrium still heavily favors the P(V) species in most cases.[1]

Quantitative Data on Tautomeric Equilibrium

Direct experimental determination of the equilibrium constant (Keq) for this compound is challenging due to the very low concentration of the P(III) tautomer. Consequently, much of the available quantitative data comes from computational studies.

Table 1: Calculated Thermodynamic Data for this compound Tautomerism

| Parameter | Value (kcal/mol) | Method | Reference |

| Tautomerization Energy (ΔE) | > 5 | DFT (B3LYP/6-311++G(3df,3pd)) | [3] |

Experimental Protocols for Studying Tautomerism

The primary methods for investigating the tautomeric equilibrium and its kinetics are ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

³¹P NMR Spectroscopy for Kinetic Analysis (Deuterium Exchange)

The rate of tautomerization can be quantified by measuring the rate of H/D exchange at the phosphorus atom, which proceeds through the P(III) intermediate.[3]

Objective: To determine the initial rate of tautomerization by monitoring the incorporation of deuterium into the diphenyl phosphonate molecule.

Materials:

-

This compound (as the P(V) tautomer)

-

Deuterium oxide (D₂O)

-

An appropriate anhydrous NMR solvent in which both reagents are soluble (e.g., anhydrous THF or MeCN)

-

NMR tubes

Protocol:

-

Sample Preparation: In a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a precisely weighed amount of this compound in the chosen anhydrous NMR solvent.

-

Initial Spectrum: Acquire a baseline ³¹P NMR spectrum of the starting material. The diphenyl phosphonate should show a characteristic doublet (due to ¹J P-H coupling) around δ 0.82 ppm (in CDCl₃).[5]

-

Initiation of Exchange: Add a measured excess of D₂O (e.g., 10-12 equivalents) to the NMR tube.[3]

-

Time-Resolved Spectroscopy: Immediately begin acquiring a series of proton-decoupled ³¹P NMR spectra at regular time intervals. The original doublet will decrease in intensity as a new singlet, corresponding to the deuterated species [(C₆H₅O)₂P(O)D], appears.

-

Data Analysis: Integrate the signals for both the protonated and deuterated species in each spectrum. The initial rate of tautomerization is determined by plotting the concentration of the deuterated species versus time and calculating the initial slope.

Quantitative NMR (qNMR) Considerations: For accurate quantification, specific acquisition parameters must be set to ensure the signal intensity is directly proportional to the concentration.

-

Decoupling: Use inverse-gated proton decoupling to suppress the nuclear Overhauser effect (NOE), which can cause inaccurate integrations.[6]

-

Relaxation Delay (d1): Set a long relaxation delay between scans, typically 5 to 7 times the longest longitudinal relaxation time (T₁) of the phosphorus nuclei being studied, to ensure complete relaxation.[6][7]

-

Pulse Angle: Use a calibrated 90° pulse angle.

Infrared (IR) Spectroscopy for Tautomer Identification

IR spectroscopy can be used to identify the functional groups present in each tautomer.

Objective: To qualitatively identify the presence of P=O, P-H, and O-H bonds.

Protocol:

-

Sample Preparation: Prepare a sample of this compound, typically as a thin film between two KBr or NaCl plates for liquid analysis.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

P(V) Tautomer: Look for a strong absorption band corresponding to the P=O stretch (typically ~1250-1290 cm⁻¹) and a sharp band for the P-H stretch (~2400-2450 cm⁻¹).

-

P(III) Tautomer: The presence of the P(III) form would be indicated by a broad O-H stretching band (~3200-3600 cm⁻¹) and the absence of the strong P=O and P-H signals. Due to its extremely low concentration at equilibrium, direct observation of the P(III) tautomer's O-H stretch is generally not feasible under standard conditions.

-

Visualizations of Pathways and Workflows

Tautomeric Equilibrium Diagram

Caption: The tautomeric equilibrium between the stable P(V) and reactive P(III) forms.

Experimental Workflow for Tautomerism Kinetics

Caption: Workflow for determining tautomerization kinetics via ³¹P NMR and D₂O exchange.

Mechanism of the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a classic example where the P(III) tautomer is the key nucleophile. It's a three-component reaction between a carbonyl compound, an amine, and a hydrophosphoryl compound like this compound.[8][9] The "imine-first" pathway is generally considered the most common mechanism.[1]

Caption: The imine-first mechanism of the Kabachnik-Fields reaction.

Conclusion

The tautomeric equilibrium of this compound is a fundamental concept in organophosphorus chemistry, with the stable, tetracoordinated P(V) form dominating over the highly reactive, tricoordinated P(III) species. While extensive experimental thermodynamic data for this specific equilibrium remains sparse, computational studies and kinetic analyses using techniques like ³¹P NMR provide a clear and quantitative picture of the system's behavior. For professionals in drug development and organic synthesis, harnessing the reactivity of the minor P(III) tautomer, as exemplified in the Kabachnik-Fields reaction, is key to forming valuable C-P bonds and synthesizing complex molecular architectures. Future work focusing on the direct experimental quantification of the equilibrium constant in various solvent systems would further refine our understanding and predictive power in designing novel synthetic methodologies.

References

- 1. mdpi.com [mdpi.com]

- 2. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. mdpi.com [mdpi.com]

- 8. Kabachnik-Fields Reaction [organic-chemistry.org]

- 9. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Diphenyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of diphenyl phosphite, a compound of significant interest in various chemical and pharmaceutical applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound, with the chemical formula (C₆H₅O)₂P(O)H, is a diorganophosphite that serves as a versatile reagent and intermediate in organic synthesis. Its utility in the formation of α-aminophosphonates through the Kabachnik-Fields reaction and as a stabilizer in polymers underscores the importance of its thorough characterization. Understanding its spectroscopic properties is crucial for quality control, reaction monitoring, and the development of new applications. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the nuclei within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.21 | Singlet | 0.5H | P-H |

| 7.37-7.33 | Multiplet | 4H | Aromatic C-H |

| 7.25-7.19 | Multiplet | 6H | Aromatic C-H |

| 6.39 | Singlet | 0.5H | P-H (tautomer) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J_C-P) Hz | Assignment |

| 149.4 | 8.1 | C-O |

| 130.1 | - | Aromatic C-H |

| 125.9 | - | Aromatic C-H |

| 120.6 | 4.8 | Aromatic C-H |

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 0.82 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2440 | Medium, Broad | P-H stretch |

| ~1590, 1490 | Strong | Aromatic C=C stretch |

| ~1200 | Strong | P=O stretch |

| ~1160 | Strong | C-O stretch (aromatic) |

| ~950 | Strong | P-O-C stretch |

| ~750, 690 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 234 | High | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - C₆H₅O]⁺ |

| 94 | High | [C₆H₅OH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

³¹P NMR: Spectra are acquired using a broadband probe tuned to the ³¹P frequency. Proton decoupling is commonly employed to produce a single sharp peak. Chemical shifts are referenced to an external standard of 85% phosphoric acid.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is recorded first. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

-

MS Conditions: The ion source is typically operated at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 50-300 to detect the molecular ion and its fragments.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a plausible fragmentation pathway for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Plausible fragmentation of this compound in EI-MS.

The Solubility of Diphenyl Phosphite: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of diphenyl phosphite in common laboratory solvents. This compound, a colorless viscous liquid at room temperature[1], is a versatile reagent in organic synthesis, notably in the production of α-hydroxyphosphonates and as a stabilizer in polymers[2][3]. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document consolidates available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual aids to contextualize the information for researchers, scientists, and drug development professionals.

Physicochemical Properties & Solubility Profile

This compound ((C₆H₅O)₂P(O)H) is a diorganophosphite with a melting point of 12°C, rendering it a liquid under standard laboratory conditions[1][2][4][5][6]. It is sensitive to moisture and may decompose upon exposure to water or moist air[7]. This reactivity, particularly with protic solvents, is a critical consideration during handling and solubility testing.

The principle of "like dissolves like" is the primary determinant of this compound's solubility. Its structure, featuring two phenyl rings, imparts significant nonpolar character, while the phosphite group provides some polarity.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, safety data sheets and chemical supplier information provide a consistent qualitative profile. The compound is generally described as being soluble in organic solvents and insoluble in water[6][8][9].

The table below summarizes the expected qualitative solubility based on its chemical structure and available information.

| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Soluble / Miscible | The nonpolar phenyl rings interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, THF, Ethyl Acetate, DCM | Soluble / Miscible | These solvents possess dipoles that can interact with the polar phosphite group without reactive protons. |

| Polar Protic | Water | Insoluble | Highly polar water molecules interact more strongly with each other than with the nonpolar phenyl groups. Low water solubility is well-documented[4][6][9]. |

| Polar Protic | Ethanol, Methanol | Likely Soluble (with caution) | While likely soluble due to their organic nature, potential for reaction or degradation exists due to the presence of acidic protons. |

Figure 1: Logical classification of common laboratory solvents.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a liquid compound like this compound in a solvent. The shake-flask method followed by quantitative analysis is a widely accepted and reliable approach[10][11].

Objective

To determine the concentration of a saturated solution of this compound in a selected solvent at a constant temperature.

Materials & Equipment

-

This compound (solute)

-

Selected Solvent (e.g., Toluene, Acetonitrile)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)[10]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis instrument[10]

Methodology

-

Preparation of Solvent: Ensure the solvent is of high purity and, if necessary, degassed to prevent bubble formation during analysis.

-

Addition of Solute: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. "Excess" means enough solute should be added so that a separate, undissolved phase of this compound is clearly visible after equilibration.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[11]. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the constant-temperature bath for several hours. This allows the undissolved this compound to settle[11].

-

Sampling: Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe. Immediately pass the sample through a syringe filter to remove any microscopic, undissolved droplets[10]. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or other analytical method. Determine the concentration of this compound in the diluted sample against a standard curve.

-

Calculation & Reporting: Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the measurement was made[10].

// Nodes A [label="1. Preparation\nAdd excess this compound\nto known volume of solvent in a vial.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Equilibration\nSeal and agitate vial in a\nthermostatic shaker (e.g., 24-72h at 25°C).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Phase Separation\nCease agitation and allow\nundissolved solute to settle.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Sampling & Filtration\nWithdraw supernatant and pass\nthrough a 0.22 µm syringe filter.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Dilution\nAccurately dilute the clear\nfiltrate to a known volume.", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Quantification\nAnalyze diluted sample via\ncalibrated method (e.g., HPLC).", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Calculation & Reporting\nCalculate original concentration.\nReport as mg/mL @ Temp.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Achieve Equilibrium"]; B -> C [label="Ensure Saturation"]; C -> D [label="Isolate Saturated Solution"]; D -> E [label="Prepare for Analysis"]; E -> F [label="Measure Concentration"]; F -> G [label="Finalize Result"]; }

Figure 2: Experimental workflow for determining solubility.Conclusion

This compound is a liquid at room temperature that is broadly soluble in common non-polar and polar aprotic organic solvents but is insoluble in water. Its moisture sensitivity necessitates careful handling, especially when determining its solubility in protic solvents with which it may react. For researchers requiring precise solubility values for process modeling, formulation, or other quantitative applications, the detailed shake-flask protocol provided in this guide offers a robust framework for experimental determination. The lack of extensive published quantitative data underscores the need for such direct experimental measurement when specific values are required.

References

- 1. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 2. This compound | 4712-55-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound, contains varying amounts of phenol and (C6H5O)3P 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound (contains about 5% Phenol) | 4712-55-4 | FD60343 [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

diphenyl phosphite molecular formula and molar mass

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular properties of diphenyl phosphite, a compound utilized in various chemical syntheses.

This compound is a diorganophosphite compound that appears as a colorless, viscous liquid[1]. It is used as a reactant in the synthesis of various organic compounds, including α-hydroxyphosphonates and α-aminomethanephosphonates[2][3]. Additionally, it finds application as a stabilizer in the production of polymers to enhance their thermal and oxidative stability[4].

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₁O₃P | [3][4][5][6][7] |

| Molar Mass | 234.19 g/mol | [1][2][3][5][6][7][8] |

| Linear Formula | (C₆H₅O)₂P(O)H | [2] |

| Appearance | Colorless liquid | [1][4] |

| Density | 1.223 g/mL at 25 °C | [2][3] |

| Melting Point | 12 °C | [1][2] |

| Boiling Point | 218-219 °C at 26 mmHg | [2][3] |

| Refractive Index | n20/D 1.558 | [2][3] |

Note on Advanced Requirements:

-

Experimental Protocols: The determination of fundamental properties such as molecular formula and molar mass are standard analytical procedures in chemistry and are not typically presented as detailed, citable experimental protocols for a specific compound in this context.

-

Visualization: Signaling pathways and experimental workflows are not applicable to the intrinsic molecular properties of a single chemical compound like this compound. Therefore, no Graphviz diagrams have been generated.

References

- 1. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 2. This compound 4712-55-4 [sigmaaldrich.com]

- 3. This compound | 4712-55-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. This compound (contains about 5% Phenol) | 4712-55-4 | FD60343 [biosynth.com]

An In-depth Technical Guide on the Physical Properties of Diphenyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diphenyl phosphite, with a specific focus on its melting and boiling points. The information is curated for professionals in research and development who require precise data for experimental design and process implementation.

Core Physical Properties

This compound, with the chemical formula (C₆H₅O)₂P(O)H, is a colorless, viscous liquid at room temperature.[1] It is also referred to as diphenyl phosphonate.[1][2][3] This organophosphorus compound serves as a crucial reactant in various chemical syntheses, including the preparation of α-hydroxyphosphonates and α-hydroxyphosphinates, which exhibit antioxidant and antimicrobial activities.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources. It is important to note that some commercial samples of this compound may contain phenol as an impurity, which can influence the observed physical properties.[2][5]

| Physical Property | Value | Source(s) |

| Melting Point | 12 °C (54 °F; 285 K) | [1][2][3][4][6][7] |

| Boiling Point | 148 °C at 2 mmHg | |

| 218-219 °C at 26 mmHg | [4][6] | |

| 218 °C | [2] | |

| 348.233 °C at 760 mmHg | [3] | |

| Density | 1.223 g/mL at 25 °C | [4][6] |

| 1.223 g/cm³ | [2] | |

| 1.2268 g/cm³ | [1] | |

| Refractive Index | n20/D 1.558 | [6] |

| 1.56 | ||

| Vapor Pressure | 5 mmHg at 140 °C | [6] |

| Flash Point | 186 °C | |

| 176 °C | [2] | |

| 178.834 °C | [3] | |

| Molecular Weight | 234.19 g/mol | [2][6][8] |

| 234.191 g/mol | [1] | |

| 234.1877 g/mol | [3] |

Experimental Protocols

The determination of accurate melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this transition occurs over a narrow range.[9] The presence of impurities typically depresses and broadens the melting point range.[10]

Methodology: Capillary Method

A common and effective method for determining the melting point of a solid organic compound is the capillary method, often utilizing a Mel-Temp apparatus or a similar device.[9]

-

Sample Preparation: A small amount of the solid sample is introduced into a capillary tube, which is sealed at one end.[9][11] The sample should be finely powdered to ensure uniform packing.[10] The capillary tube is then tapped gently to pack the sample to a height of 2-3 mm.[11]

-

Apparatus Setup: The packed capillary tube is placed in a heating block apparatus, such as a Mel-Temp, alongside a thermometer.[9]

-

Heating and Observation: The sample is heated, and the temperature is monitored.[9] For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.[10] Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.[9][10]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[9] For a pure compound, this range is typically narrow, often 0.5-1.0°C.[9]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13] This physical property is crucial for identification and as an indicator of purity.[14]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

For small sample volumes, the micro boiling point determination method is highly suitable.[15]

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[12][16] This assembly is then attached to a thermometer.

-

Heating: The thermometer and test tube assembly are immersed in a heating bath, such as a Thiele tube containing mineral oil.[12][16] The Thiele tube is designed to allow for uniform heating by convection currents.[12]

-

Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[16] Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid.[12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of an organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. Diphenylphosphite - Wikipedia [en.wikipedia.org]

- 2. This compound (contains about 5% Phenol) | 4712-55-4 | FD60343 [biosynth.com]

- 3. This compound | 4712-55-4 [chemnet.com]

- 4. This compound | 4712-55-4 [chemicalbook.com]

- 5. Difenil fosfito, contiene cantidades variables de fenol y (C6H5O)3P, Thermo Scientific Chemicals 5 g [thermofisher.com]

- 6. This compound 4712-55-4 [sigmaaldrich.com]

- 7. This compound, 1 kg, CAS No. 4712-55-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. This compound | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. chymist.com [chymist.com]

The P-H Bond in Diphenyl Phosphite: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenyl phosphite [(PhO)₂P(O)H], a versatile organophosphorus compound, stands as a cornerstone reagent in modern organic synthesis. The reactivity of its P-H bond is central to a myriad of chemical transformations, providing a powerful tool for the construction of complex molecules with significant applications in materials science, catalysis, and particularly in the realm of drug discovery and development. This technical guide delves into the core principles governing the reactivity of the P-H bond in this compound, offering a comprehensive overview of its chemical properties, key reactions, and practical applications, with a focus on providing actionable data and detailed experimental insights for laboratory professionals.

Physicochemical Properties and Tautomerism of this compound

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₁₂H₁₁O₃P |

| Molecular Weight | 234.19 g/mol |

| CAS Number | 4712-55-4 |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.223 g/mL at 25 °C |

| Melting Point | 12 °C |

| Boiling Point | 218-219 °C at 26 mmHg |

| Refractive Index (n²⁰/D) | 1.558 |

A crucial aspect of this compound's reactivity is its existence in a tautomeric equilibrium between the tetracoordinated phosphonate form, which possesses the P-H bond, and the tricoordinated phosphite form. Quantum chemical calculations and experimental observations indicate that for most dialkyl and diaryl phosphites, the equilibrium lies heavily towards the phosphonate form, which is the reactive species in the majority of its characteristic reactions. The electron-withdrawing nature of the phenoxy groups in this compound influences the electrophilicity of the phosphorus center and the acidity of the P-H proton.

Spectroscopic Characterization of the P-H Bond

The presence and reactivity of the P-H bond in this compound can be readily monitored using spectroscopic techniques, primarily ³¹P NMR and FT-IR spectroscopy.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Chemical Shift / Wavenumber |

| ³¹P NMR | Doublet (due to ¹JP-H coupling) | δ ≈ 0.82 ppm |

| ¹JP-H Coupling Constant | ~694 Hz | |

| FT-IR | P-H Stretching Vibration | ν ≈ 2430 cm⁻¹ |

| P-H Bending Vibration | δ ≈ 970-1150 cm⁻¹ |

The large one-bond coupling constant (¹JP-H) in the ³¹P NMR spectrum is a definitive characteristic of the P-H bond. Monitoring the disappearance of this doublet and the appearance of new phosphorus signals provides a powerful method for tracking the progress of reactions involving the P-H bond. Similarly, the P-H stretching and bending vibrations in the FT-IR spectrum can be used to follow the consumption of this compound during a reaction.

The Heart of Reactivity: Key Reactions of the P-H Bond

The nucleophilic character of the phosphorus atom and the ability of the P-H bond to undergo addition reactions are the cornerstones of this compound's utility in synthesis. Three seminal named reactions highlight this reactivity: the Kabachnik-Fields reaction, the Pudovik reaction, and the Atherton-Todd reaction.

The Kabachnik-Fields Reaction: A Three-Component Route to α-Aminophosphonates

The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound like this compound to generate α-aminophosphonates.[2] These products are of significant interest in medicinal chemistry as they are structural analogs of α-amino acids and can act as enzyme inhibitors or haptens for catalytic antibodies.

The reaction mechanism can proceed through two primary pathways, largely dependent on the nature of the reactants. One pathway involves the initial formation of an imine from the carbonyl and amine, followed by the nucleophilic addition of this compound. The alternative pathway begins with the addition of this compound to the carbonyl to form an α-hydroxyphosphonate, which is subsequently displaced by the amine.

Materials:

-

Benzaldehyde (1.0 eq)

-

Aniline (1.0 eq)

-

This compound (1.0 eq)

-

Toluene (solvent)

-

Catalyst (e.g., Lewis acid, optional)

Procedure:

-

To a solution of benzaldehyde and aniline in toluene, add this compound at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or ³¹P NMR spectroscopy.[2]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired α-aminophosphonate.

Table 3: Representative Kabachnik-Fields Reactions with this compound

| Carbonyl Compound | Amine | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Aniline | None | Toluene | ~70-80 | [2] |

| 4-Chlorobenzaldehyde | Benzylamine | ZnCl₂/PPh₃ | DCM | 75-85 | [3] |

| Cyclohexanone | Morpholine | None | Neat (MW) | 80-90 | [4] |

The Pudovik Reaction: Addition to Imines

The Pudovik reaction involves the nucleophilic addition of the P-H bond of this compound across the C=N double bond of a pre-formed imine. This reaction provides a more controlled route to α-aminophosphonates compared to the one-pot Kabachnik-Fields reaction, as it avoids the potential side reactions of the carbonyl compound.[5]

Materials:

-

N-Benzylidenecyclohexylamine (1.0 eq)

-

This compound (1.2 eq)

-

Base catalyst (e.g., NaOEt, DBU)

-

Anhydrous solvent (e.g., THF, Toluene)

Procedure:

-

Dissolve N-benzylidenecyclohexylamine and this compound in an anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of the base at room temperature.

-

Stir the reaction mixture, monitoring its progress by TLC or ³¹P NMR.[5]

-

After the reaction is complete, quench with a proton source (e.g., NH₄Cl solution).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

-

Purify the product by column chromatography.

The Atherton-Todd Reaction: Phosphorylation of Nucleophiles

The Atherton-Todd reaction provides a method for the phosphorylation of nucleophiles, such as alcohols and amines, using a dialkyl or diaryl phosphite in the presence of a base and a carbon tetrahalide (typically CCl₄).[6] The reaction proceeds through the in situ generation of a reactive phosphoryl halide intermediate.

Materials:

-

This compound (1.0 eq)

-

Ammonia (or an amine) (1.1 eq)

-

Triethylamine (1.2 eq)

-

Carbon tetrachloride (solvent and reagent)

Procedure:

-

Dissolve this compound in carbon tetrachloride and cool the solution to 0 °C.

-

Add triethylamine, followed by the slow addition of the amine.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or ³¹P NMR).[7]

-

Filter the triethylammonium chloride salt.

-

Wash the filtrate with dilute acid and then with brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Applications in Drug Development

The P-H bond reactivity of this compound makes it a valuable precursor for the synthesis of phosphonate-containing molecules with therapeutic potential. Phosphonates are often used as isosteres of phosphates or carboxylates in drug design, offering increased stability towards enzymatic hydrolysis.

Precursors to Antiviral Agents

This compound and related dialkyl phosphites are key reagents in the synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral drugs. For instance, the synthesis of Tenofovir , a cornerstone of HIV therapy, involves the introduction of a phosphonate moiety.[8][9][10][11] While the commercial synthesis may utilize different phosphonate sources, laboratory-scale syntheses and the development of new analogs often rely on the fundamental reactivity of P-H bonds in phosphites.

Synthesis of Enzyme Inhibitors

α-Aminophosphonates derived from this compound are potent inhibitors of various proteases.[12][13] By mimicking the tetrahedral transition state of peptide bond hydrolysis, these compounds can irreversibly bind to the active site of enzymes. The synthesis of phosphonate analogs of amino acids using this compound has been a successful strategy in developing selective inhibitors for serine proteases.[14]

Conclusion

The reactivity of the P-H bond in this compound offers a vast and versatile toolbox for synthetic chemists. The Kabachnik-Fields, Pudovik, and Atherton-Todd reactions are just a few examples of the powerful transformations enabled by this functional group. For researchers in drug development, a thorough understanding of this chemistry is paramount for the rational design and synthesis of novel phosphonate-based therapeutics. The detailed protocols and data presented in this guide are intended to serve as a practical resource for harnessing the full potential of this compound in the laboratory. The continued exploration of the P-H bond's reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the development of next-generation pharmaceuticals.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction [mdpi.com]

- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 7. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. chemrxiv.org [chemrxiv.org]

- 11. WO2008007392A2 - Process for the preparation of tenofovir - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diphenyl Phosphite in Transition Metal Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diphenyl phosphite (DPP) and its derivatives are versatile and economically attractive phosphite ligands in the field of transition metal catalysis. Compared to their phosphine counterparts, phosphite ligands like DPP are often more resistant to air oxidation and can be synthesized with relative ease. As weak σ-donors and strong π-acceptors, they can significantly influence the electronic properties of the metal center, thereby impacting the activity, selectivity, and stability of the catalyst. These application notes provide an overview of the use of this compound and related structures in several key transition metal-catalyzed reactions, complete with quantitative data, detailed experimental protocols, and diagrams of the catalytic cycles.

Rhodium-Catalyzed Hydroformylation

Application Note: Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry, converting alkenes, hydrogen, and carbon monoxide into aldehydes. The choice of ligand for the rhodium catalyst is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall efficiency of the reaction. This compound and its derivatives are used to modify rhodium catalysts, often leading to high activity and selectivity. Bulky phosphite ligands, for instance, can favor the formation of linear aldehydes by influencing the steric environment around the rhodium center. The electronic properties of phosphites also play a role; their π-accepting ability can affect CO dissociation and the overall rate of the catalytic cycle.

Quantitative Data:

The following table summarizes the performance of rhodium catalysts modified with this compound and related phosphite ligands in the hydroformylation of various olefins.

| Alkene | Catalyst Precursor | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | n/i Ratio | Conversion (%) | Yield (%) | Ref. |

| 1-Octene | [Rh(acac)(CO)₂] | Tris(2-tert-butyl-4-methylphenyl) phosphite | 80 | 20 (1:1) | >98:2 | >99 | - | [1] |

| 1-Octene | HRh(CO)(PPh₃)₃ | P(OPh)₃ | 90 | 15 (1:1) | 10:1 | 97 | 95 (total aldehyde) | [2][3] |

| Styrene | [Rh(acac)(CO)₂] | Biphenol-based phosphites | - | - | >95:5 (branched) | up to 100 | - | [4] |

| Styrene | [Rh(COD)Cl]₂ | Triphenyl phosphate | 30 | 40 (1:1) | 6.6:1 (branched) | - | 40 | [5] |

| N-vinylphthalimide | Rh(acac)(CO)₂ | Biphenol-based phosphites | - | - | >99:1 (branched) | up to 100 | - | [4] |

n/i ratio refers to the ratio of linear (n) to branched (iso) aldehyde products.

Experimental Protocol: General Procedure for Hydroformylation of 1-Octene

This protocol is a representative example based on typical conditions for rhodium-catalyzed hydroformylation using phosphite ligands.[2][3][6]

-

Catalyst Pre-formation (optional but recommended): In a glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired amount of this compound ligand (typically a Ligand:Rh ratio of 10:1 or higher) in a degassed solvent such as toluene. The mixture is stirred under an inert atmosphere.

-

Reaction Setup: A high-pressure autoclave equipped with a magnetic stir bar and a gas inlet is charged with the catalyst solution and the substrate (e.g., 1-octene).

-

Reaction Execution: The autoclave is sealed, purged several times with syngas (a 1:1 mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20 bar).

-